

Fmoc-D-Phe(2-F)-OH CAS number and molecular weight.

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Compound of Interest

Compound Name: Fmoc-D-Phe(2-F)-OH

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In-Depth Technical Guide: Fmoc-D-Phe(2-F)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Fmoc-D-Phe(2-F)-OH**, a fluorinated amino acid derivative crucial for advanced peptide synthesis and drug discovery. It covers its chemical properties, detailed experimental protocols for its synthesis and incorporation into peptides, and its application in studying signaling pathways.

Core Data Presentation

The key quantitative data for **Fmoc-D-Phe(2-F)-OH** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	198545-46-9	[1]
Molecular Weight	405.42 g/mol	[1]
Molecular Formula	C ₂₄ H ₂₀ FNO ₄	[1]
Appearance	White to off-white solid	[2]
Purity	≥98.0% (HPLC)	[1]
Storage Temperature	2-8°C	

Introduction to Fmoc-D-Phe(2-F)-OH

Fmoc-D-Phe(2-F)-OH, or N α -(9-Fluorenylmethoxycarbonyl)-D-2-fluorophenylalanine, is a synthetic amino acid derivative. The incorporation of a fluorine atom onto the phenyl ring of D-phenylalanine offers several advantages in peptide and protein engineering. The high electronegativity and small size of the fluorine atom can modulate the electronic properties, hydrophobicity, and conformational preferences of the resulting peptide. This can lead to enhanced biological activity, increased metabolic stability, and improved binding affinity to target receptors. The Fmoc protecting group makes it particularly suitable for solid-phase peptide synthesis (SPPS).

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Fmoc-D-Phe(2-F)-OH** and its subsequent incorporation into a peptide chain via Fmoc solid-phase peptide synthesis (SPPS).

Protocol 1: Synthesis of Fmoc-D-Phe(2-F)-OH

This protocol is adapted from established methods for the Fmoc protection of amino acids.

Materials:

- D-2-Fluorophenylalanine
- 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
- Sodium carbonate (Na₂CO₃)
- 1,4-Dioxane
- Water (deionized)
- Diethyl ether
- Hydrochloric acid (HCl)

Procedure:

- **Dissolution:** Dissolve D-2-fluorophenylalanine in a 10% aqueous solution of sodium carbonate. In a separate flask, dissolve an equimolar amount of Fmoc-OSu in 1,4-dioxane.
- **Reaction:** Slowly add the Fmoc-OSu solution to the D-2-fluorophenylalanine solution with constant stirring at room temperature.
- **Monitoring:** Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.
- **Acidification:** Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2. This will precipitate the **Fmoc-D-Phe(2-F)-OH**.
- **Isolation and Drying:** Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Protocol 2: Incorporation of Fmoc-D-Phe(2-F)-OH into a Peptide using SPPS

This protocol outlines a standard manual Fmoc-SPPS cycle for coupling **Fmoc-D-Phe(2-F)-OH** to a resin-bound peptide chain.

Materials:

- Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
- **Fmoc-D-Phe(2-F)-OH**
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
- DMF (peptide synthesis grade)

- Dichloromethane (DCM)

Procedure:

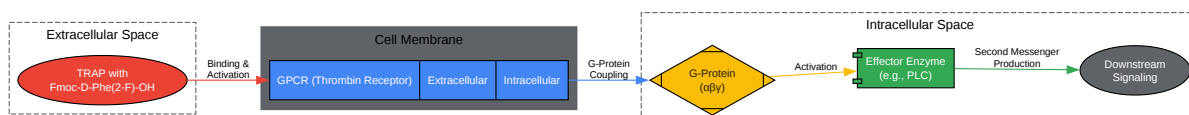
- Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
- Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the resin-bound peptide.
- Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
- Coupling:
 - In a separate vial, pre-activate **Fmoc-D-Phe(2-F)-OH** (3-5 equivalents relative to the resin loading) with the coupling reagent (e.g., HBTU, 0.95 equivalents) and DIPEA (2 equivalents) in DMF for 2-5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture at room temperature for 1-2 hours.
- Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
- Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

Application in Signaling Pathway Research

The unique properties of fluorinated amino acids make them valuable tools for probing peptide-protein interactions, such as those involved in G protein-coupled receptor (GPCR) signaling. For instance, substituting a native phenylalanine with 2-fluorophenylalanine in a peptide agonist can help elucidate the role of aromatic interactions in receptor binding and activation.

A key example is the study of the Thrombin Receptor (Protease-Activated Receptor 1, PAR-1), a GPCR involved in blood coagulation and other physiological processes. Thrombin activates its receptor by cleaving the N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. Synthetic peptides corresponding to this new N-terminus, known as Thrombin Receptor Activating Peptides (TRAPs), can also activate the receptor.

By replacing a key phenylalanine residue in a TRAP with 2-fluorophenylalanine, researchers can investigate the importance of the electronic nature of the aromatic ring in the peptide-receptor interaction. An enhanced or diminished activity of the fluorinated analogue can provide insights into whether cation- π or other electronic interactions are critical for receptor binding and subsequent G-protein activation and downstream signaling.



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Caption: Probing GPCR activation using a fluorinated peptide agonist.

The diagram above illustrates the general mechanism of GPCR activation by a peptide agonist like TRAP. The incorporation of **Fmoc-D-Phe(2-F)-OH** into the peptide allows for the study of specific molecular interactions at the binding site, providing valuable information on the structure-activity relationship and the mechanism of receptor activation. This knowledge is instrumental in the rational design of novel therapeutics targeting GPCRs.

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References

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